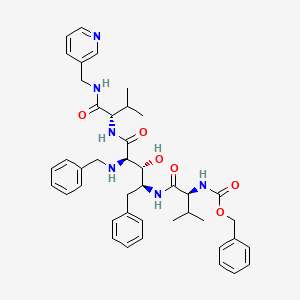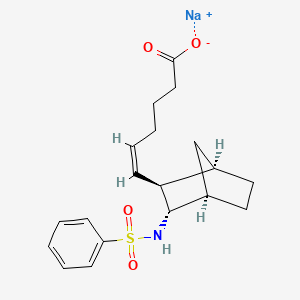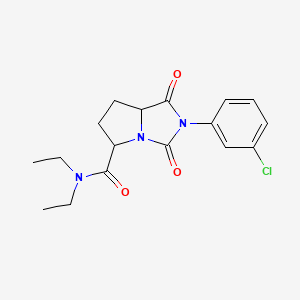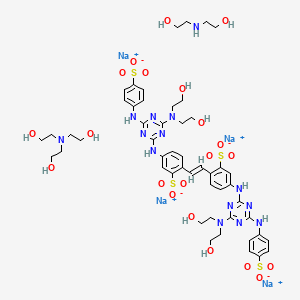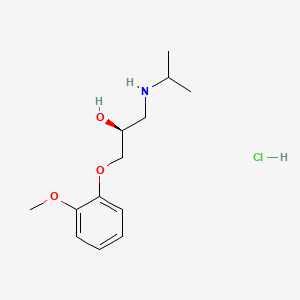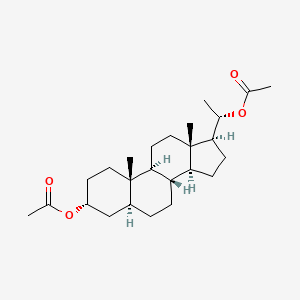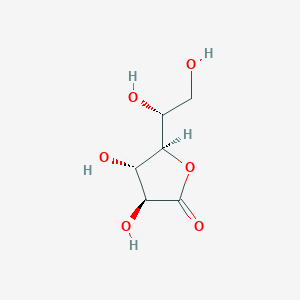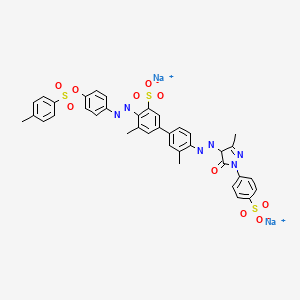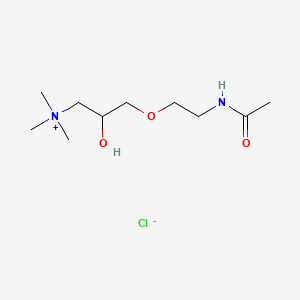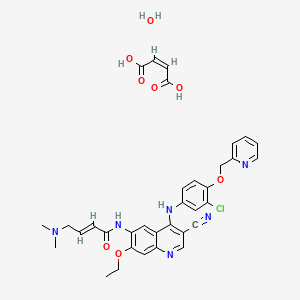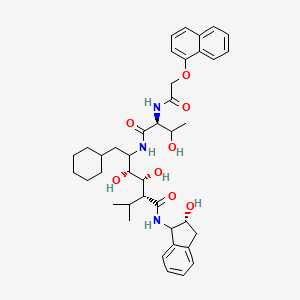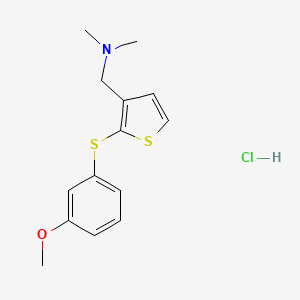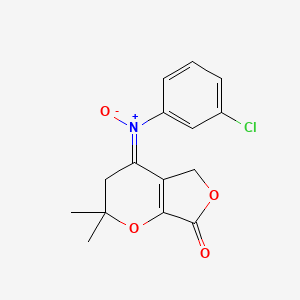
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide is a complex organic compound characterized by its unique furo-pyran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide typically involves multi-step organic reactions. One common method starts with the preparation of the furo-pyran core, followed by the introduction of the 3-chlorophenyl group and the imino functionality. The final step involves the oxidation to form the N-oxide.
Formation of the Furo-Pyran Core: This can be achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced.
Formation of the Imino Group: This can be done through a condensation reaction with an appropriate amine.
Oxidation to N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the N-oxide group or other parts of the molecule.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Condensation: The imino group can engage in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the N-oxide would yield the corresponding amine, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against specific targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one: The parent compound without the N-oxide group.
3,4-Dihydro-4-((3-bromophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one: A similar compound with a bromine atom instead of chlorine.
3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N,N-dioxide: A compound with an additional N-oxide group.
Uniqueness
The presence of the N-oxide group in 3,4-Dihydro-4-((3-chlorophenyl)imino)-2,2-dimethyl-7H-furo(3,4-b)pyran-7(5H)-one N-oxide imparts unique chemical properties, such as increased polarity and potential reactivity, which can be advantageous in certain applications compared to its non-oxidized counterparts.
特性
CAS番号 |
117612-01-8 |
|---|---|
分子式 |
C15H14ClNO4 |
分子量 |
307.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2,2-dimethyl-7-oxo-3,5-dihydrofuro[3,4-b]pyran-4-imine oxide |
InChI |
InChI=1S/C15H14ClNO4/c1-15(2)7-12(11-8-20-14(18)13(11)21-15)17(19)10-5-3-4-9(16)6-10/h3-6H,7-8H2,1-2H3/b17-12+ |
InChIキー |
QEXIKJWWQLKBGT-SFQUDFHCSA-N |
異性体SMILES |
CC1(C/C(=[N+](/C2=CC(=CC=C2)Cl)\[O-])/C3=C(O1)C(=O)OC3)C |
正規SMILES |
CC1(CC(=[N+](C2=CC(=CC=C2)Cl)[O-])C3=C(O1)C(=O)OC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
